molecular formula C17H13FN2O B2645670 2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 898153-25-8

2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2645670
CAS No.: 898153-25-8
M. Wt: 280.302
InChI Key: PTTGSXXAQYVWCR-UHFFFAOYSA-N
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Description

2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class This compound is characterized by the presence of a fluorobenzyl group and a phenyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 2-fluorobenzyl bromide with 6-phenylpyridazin-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Scientific Research Applications

2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one: shares structural similarities with other pyridazinone derivatives such as:

Uniqueness

The presence of the fluorobenzyl group in this compound imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-15-9-5-4-8-14(15)12-20-17(21)11-10-16(19-20)13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTGSXXAQYVWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327372
Record name 2-[(2-fluorophenyl)methyl]-6-phenylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898153-25-8
Record name 2-[(2-fluorophenyl)methyl]-6-phenylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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